N-Acetylaminorhodanine

Catalog No.
S1917281
CAS No.
21633-59-0
M.F
C5H6N2O2S2
M. Wt
190.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylaminorhodanine

CAS Number

21633-59-0

Product Name

N-Acetylaminorhodanine

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C5H6N2O2S2/c1-3(8)6-7-4(9)2-11-5(7)10/h2H2,1H3,(H,6,8)

InChI Key

CHEDTZNVMMEMLY-UHFFFAOYSA-N

SMILES

CC(=O)NN1C(=O)CSC1=S

Canonical SMILES

CC(=O)NN1C(=O)CSC1=S
N-Acetylaminorhodanine is a heterocyclic compound that contains a rhodanine ring. It is also known as N-acetyl-5-methyl-2-thioxoimidazolidin-4-one. The compound is a derivative of the natural product called rhodanine, which has been found in various plants such as the Chinese herb Rhizoma Coptidis. N-Acetylaminorhodanine is used in scientific research as a scaffold molecule for designing new drugs.
N-Acetylaminorhodanine is a yellow solid with a molecular formula of C₆H₇N₂O₂S. It has a melting point of 177-178°C and is soluble in various organic solvents such as chloroform and ethanol. The compound has a molecular weight of 181.2 g/mol.
N-Acetylaminorhodanine is synthesized from rhodanine and acetic anhydride via an acetylation reaction. The reaction is carried out in the presence of a catalyst such as zinc acetate. The yield of the synthesis varies depending on the reaction conditions. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Various analytical methods have been used to study N-Acetylaminorhodanine. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Infrared Spectroscopy (IR). These techniques are used to determine the purity, concentration, and structure of the compound.
N-Acetylaminorhodanine has been found to possess various biological properties such as antibacterial, antifungal, and antiviral activity. The compound has been studied for its potential use in treating infections caused by resistant bacteria. In addition, N-Acetylaminorhodanine has been found to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.
Studies have shown that N-Acetylaminorhodanine has low toxicity in various animal models. The compound has been found to have no acute toxicity in rats at doses up to 2.0 g/kg. Studies have also shown that N-Acetylaminorhodanine is not genotoxic or mutagenic.
N-Acetylaminorhodanine has various applications in scientific experiments. The compound is used as a scaffold molecule for designing new drugs. It is also used as a tool in drug discovery research. In addition, N-Acetylaminorhodanine is used as a reagent for the detection and quantification of various compounds such as amino acids and peptides.
Research on N-Acetylaminorhodanine is ongoing. Studies are being conducted to evaluate the compound's potential use in various fields such as drug discovery, chemical biology, and materials science. The compound's biological properties are being studied to determine its potential use in treating various diseases.
N-Acetylaminorhodanine has potential implications in various fields of research and industry. The compound's antibacterial properties could have implications in the development of new antibiotics. In addition, the compound's use as a scaffold molecule could lead to the development of new drugs for various diseases. N-Acetylaminorhodanine's ability to detect and quantify amino acids and peptides could have applications in the food industry.
The limitations of N-Acetylaminorhodanine include its limited solubility in water, which limits its use in biological studies. In addition, the compound's stability under physiological conditions is yet to be evaluated. Future directions for research on N-Acetylaminorhodanine include the evaluation of its potential use in functional materials and nanotechnology. The compound's biological properties should also be further studied to determine its potential use in treating various diseases.
In conclusion, N-Acetylaminorhodanine is a compound with various physical, chemical, and biological properties. It has potential implications in various fields of research and industry. However, future research is needed to determine the compound's stability under physiological conditions and its potential use in treating various diseases.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-Acetylaminorhodanine

Dates

Modify: 2023-08-16

Explore Compound Types